molecular formula C6H4 B13408796 3-Hexene-1,5-diyne CAS No. 6929-94-8

3-Hexene-1,5-diyne

Cat. No.: B13408796
CAS No.: 6929-94-8
M. Wt: 76.10 g/mol
InChI Key: KIWAUQFHKHLABA-AATRIKPKSA-N
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Description

Significance of Conjugated Diynes and Enediynes in Organic Synthesis and Materials Science

Conjugated diynes and enynes are pivotal building blocks in organic synthesis, widely utilized in the creation of natural products, pharmaceuticals, and advanced materials. nih.govrsc.org The arrangement of alternating single and multiple bonds in these molecules gives rise to extended π-systems, which are responsible for their unique reactivity and physical properties.

In the realm of organic synthesis , conjugated diynes are instrumental in constructing complex molecular architectures. orgsyn.org They participate in a variety of coupling reactions, such as the Cadiot-Chodkiewicz and Sonogashira couplings, to form unsymmetrical 1,3-diynes, which are common structural motifs in biologically active compounds with anti-HIV, anticancer, antibacterial, and anti-inflammatory properties. nih.govrsc.orgorgsyn.orgresearchgate.net The strategic use of these reactions allows chemists to forge carbon-carbon bonds with high precision, a critical step in the total synthesis of intricate natural products.

In materials science , the focus shifts to the collective electronic and optical properties of these conjugated systems. Enediynes, in particular, are precursors for the synthesis of π-conjugated polymers, which are of great interest for their potential applications in electronic and photonic devices. beilstein-journals.org The ability of these materials to conduct electricity and interact with light makes them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic components. nih.govrsc.orgontosight.ai Furthermore, the rigid, linear structure of many diyne-containing polymers facilitates their self-assembly into highly ordered nanostructures, a desirable trait for the bottom-up fabrication of electronic circuits and sensors. escholarship.org Recent research has even explored the use of enediyne precursors for the on-surface synthesis of graphene nanoribbons, materials with exceptional electronic properties. escholarship.orgescholarship.orgresearchgate.netacs.org

Overview of 3-Hexene-1,5-diyne (B13408846) as a Prototypical Enediyne System

This compound, with its simple six-carbon framework containing a central double bond flanked by two triple bonds, serves as the parent molecule for the enediyne class. smu.eduresearchgate.net Its structure is fundamental to understanding the behavior of more complex enediyne systems. The cis and trans isomers of this compound provide a basic model for studying the geometric and electronic factors that govern the reactivity of this functional group.

The most notable reaction of the cis-isomer of this compound is the Bergman cyclization . This thermally induced reaction converts the enediyne into a highly reactive p-benzyne diradical. smu.eduacs.org The study of this fundamental transformation in the parent this compound system has been crucial for understanding the mechanism of action of naturally occurring enediyne antitumor antibiotics. smu.edu These natural products utilize a triggered Bergman cyclization to generate diradicals that can cleave DNA, leading to cell death.

The distance between the two alkyne carbons (C1 and C6) is a critical parameter for the Bergman cyclization. researchgate.netacs.org Accurate structural determination of cis-hex-3-ene-1,5-diyne has been a subject of intense research, employing both spectroscopic techniques and high-level computational methods. researchgate.netacs.org These studies have revealed that the ground-state geometry of the molecule has the alkyne units slightly bent away from each other, a conformation that must be overcome for the cyclization to occur. researchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6929-94-8

Molecular Formula

C6H4

Molecular Weight

76.10 g/mol

IUPAC Name

(E)-hex-3-en-1,5-diyne

InChI

InChI=1S/C6H4/c1-3-5-6-4-2/h1-2,5-6H/b6-5+

InChI Key

KIWAUQFHKHLABA-AATRIKPKSA-N

Isomeric SMILES

C#C/C=C/C#C

Canonical SMILES

C#CC=CC#C

Origin of Product

United States

Synthetic Methodologies for 3 Hexene 1,5 Diyne and Its Derivatives

Established Solution-Phase Synthesis

The creation of the 3-hexene-1,5-diyne (B13408846) core in a laboratory setting relies on powerful carbon-carbon bond-forming reactions developed over decades of synthetic organic chemistry. These methods provide access to the fundamental enediyne structure, which can then be functionalized for various applications.

Palladium-Catalyzed Cross-Coupling: Sonogashira Reaction

The Sonogashira reaction stands as a primary and highly effective method for the synthesis of this compound and its analogues. This reaction facilitates the coupling of terminal alkynes with vinyl or aryl halides, a key step in constructing the conjugated enediyne system. organic-chemistry.org The process is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For the synthesis of the this compound backbone, a common strategy involves the cross-coupling of a terminal alkyne with a suitable vinyl halide. Both symmetric and unsymmetric 1,3-diynes can be prepared using palladium-catalyzed reactions, highlighting the versatility of this approach. nih.gov

Key reaction parameters are critical for optimizing the yield and purity of the final product. These include the choice of catalyst, solvent, and temperature.

Table 1: Typical Conditions for Sonogashira Coupling

Parameter Description Reference
Catalyst System Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst.
Solvent Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF).
Temperature Typically ranges from 60–80°C.

| Atmosphere | Reactions are generally conducted under an inert atmosphere. | organic-chemistry.org |

Other Classical Coupling Reactions (e.g., Ullman Coupling)

While the Sonogashira reaction is prominent, other classical methods like the Ullman coupling are also instrumental, particularly in the synthesis of complex derivatives that serve as precursors for larger structures. acs.org The Ullman coupling is a copper-mediated reaction that is foundational for building the hexene-diyne backbone from iodinated aromatic precursors.

In the context of preparing derivatives like tetraphenyl-hex-3-en-1,5-diyne, a combinatorial Ullman coupling approach can be employed. escholarship.org This involves the reaction of diiodo intermediates with a terminal alkyne, such as ethynylbenzene, in the presence of copper(I) iodide. Interestingly, some modern variations of this method also incorporate a palladium catalyst, blurring the lines between classical Ullman and other cross-coupling reactions. This method is crucial for synthesizing the specific precursors needed for on-surface polymerization. acs.orgsemanticscholar.orgescholarship.org

On-Surface Synthesis Techniques

On-surface synthesis represents a paradigm shift, moving from the bulk scale of solutions to the atomic precision of single-crystal surfaces. This bottom-up approach allows for the fabrication of defect-free, long-range ordered nanostructures, such as graphene nanoribbons, which are inaccessible through traditional solution-phase chemistry. escholarship.org

Dehalogenative Coupling for Nanostructure Fabrication

A key strategy in on-surface synthesis is dehalogenative coupling, often referred to as an on-surface Ullman-like reaction. acs.orgsemanticscholar.org This process is used to polymerize precursor molecules into long chains directly on a catalytic metal surface. escholarship.org For derivatives of this compound, this involves the deposition of halogenated—typically diiodinated—precursors onto the surface. acs.org

Upon thermal activation, the metal surface catalyzes the homolytic cleavage of the carbon-halogen bonds (e.g., C-I). escholarship.org This generates highly reactive, surface-stabilized biradical intermediates that can diffuse across the surface and recombine to form new covalent bonds, leading to the desired polymer chains. escholarship.org This technique has been successfully used to pre-polymerize diiodo derivatives of tetraphenyl-hex-3-en-1,5-diyne, forming ordered nanostructures that are intermediates in the fabrication of graphene nanoribbons. acs.org

Substrate Preparation and Deposition Methods

The choice and preparation of the substrate are paramount for successful on-surface synthesis. The gold single crystal surface, Au(111), is a widely used substrate due to its relative inertness, catalytic activity, and the high mobility it affords to molecules on its surface. escholarship.org

Table 2: Substrate and Deposition Details

Parameter Description Reference
Substrate Au(111) single crystals. acs.orgescholarship.org
Preparation Annealing under ultra-high vacuum (UHV) to remove contaminants and ensure a clean, ordered surface. escholarship.org
Deposition Method Thermal evaporation or sublimation of the precursor molecules. escholarship.orgescholarship.org

| Vacuum Conditions | Deposition is carried out in a UHV chamber with a base pressure typically around 1 × 10⁻¹⁰ mbar. | escholarship.org |

The precursors are heated gently, causing them to sublime into the gas phase and subsequently deposit onto the pristine Au(111) surface, which is held at a specific temperature. escholarship.org This controlled deposition leads to the formation of a self-assembled monolayer of the precursor molecules. escholarship.org

Precursors for On-Surface Reactions

The design of the molecular precursor is the cornerstone of on-surface synthesis, as its structure dictates the final product. For creating nanostructures based on the this compound framework, specifically designed derivatives are required. escholarship.orgescholarship.org

A key precursor that has been extensively studied is (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexen-1,5-diyne. acs.orgsemanticscholar.orgescholarship.org This diiodo derivative is engineered to undergo dehalogenative polymerization on the Au(111) surface at room temperature (around 20 °C). acs.orgescholarship.org Another important model system is (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, which has been used to study subsequent on-surface reactions like the Hopf cyclization. acs.orgsemanticscholar.orgescholarship.org These precursors are deposited via sublimation and form organized networks that, upon further heating, undergo a cascade of reactions to form complex graphene nanoribbons. acs.orgescholarship.org

Synthesis of Functionalized and Annulated this compound Systems

The core structure of this compound serves as a fundamental building block for a variety of more complex, functionalized systems. Through targeted synthetic strategies, this enediyne can be incorporated into larger molecules, including polycatenar structures that exhibit self-assembly, amino acid conjugates, and strained paracyclophane-bridged systems.

Polycatenar Molecules and Self-Assembled Systems

The this compound framework is integral to designing conjugated polycatenar molecules capable of forming highly ordered supramolecular structures. nih.govacs.orgresearchgate.net These molecules can be engineered to self-assemble into complex phases like liquid crystals and organogels. nih.govacs.org

A notable example involves the synthesis of (E)-1,6-bis(4-hydroxyphenyl)-3,4-dipropyl-3-hexen-1,5-diyne, which serves as the core for a polycatenar fluorophore. researchgate.net The synthesis of its precursor, (E)-1,6-bis-[4-(tert-butyldimethylsilyloxy)phenyl]-3,4-dipropyl-3-hexen-1,5-diyne, is achieved by reacting lithiated propylacetylene with a Fischer-type carbene complex, followed by an oxidative coupling step. researchgate.net Subsequent functionalization and deprotection yield the final molecule. researchgate.net

Depending on the conditions, this polycatenar molecule demonstrates remarkable self-assembly behavior. nih.govacs.org In its condensed state, it organizes into a hexagonal columnar mesophase. nih.govresearchgate.net When in the presence of apolar solvents like cyclohexane (B81311), it forms a rectangular mesomorphic-like organization, leading to the formation of fibers and gels. nih.govacs.orgresearchgate.net A significant outcome of this aggregation is the enhancement of the material's luminescent properties; a three-fold increase in fluorescence intensity is observed when the molecule transitions from a solution to a gel state. nih.govacs.org

Table 1: Synthesis and Properties of a Polycatenar this compound Derivative

Compound Name Synthetic Precursor Key Reagents Observed Self-Assembly Key Finding
(E)-1,6-bis(4-hydroxyphenyl)-3,4-dipropyl-3-hexen-1,5-diyne (E)-1,6-bis-[4-(tert-butyldimethylsilyloxy)phenyl]-3,4-dipropyl-3-hexen-1,5-diyne Propylacetylene, n-BuLi, Fischer carbene complex, KF Hexagonal columnar mesophase, organogels in apolar solvents nih.govresearchgate.net Aggregation-induced enhancement of emission (3-fold increase in fluorescence in gel state) nih.govacs.org

Amino Acid Derived Enediynes

The integration of enediyne units with amino acids and peptides has produced conjugates with significant potential. nih.govresearchgate.net Synthetic strategies have been developed to create both acyclic and cyclic amino acid-derived enediynes. irb.hrrsc.org

In the synthesis of acyclic systems, a common approach involves the Sonogashira coupling of a di-iodinated aromatic core with terminal alkynes attached to amino acids. irb.hr This method has been used to produce symmetric and asymmetric enediyne-bridged dipeptides, such as Ala-Ala, Val-Val, and Ala-Val, in good yields. irb.hr A subsequent deprotection step yields the final aromatic enediyne-amino acid conjugate. irb.hr Research has shown that the amino acid side chains, despite being several bonds away from the alkyne termini, can influence the reactivity of the enediyne moiety, particularly in subsequent reactions like the Bergman cyclization. nih.govirb.hr

Cyclic enediyne-containing amino acids have also been synthesized, with ring sizes ranging from 10 to 12 atoms. rsc.org These are typically prepared from starting materials like propargylglycine (B1618536) and homopropargylglycine. rsc.org The reactivity of these cyclic compounds towards Bergman cyclization is highly dependent on the ring size and the substituents on the double bond. rsc.org

Table 2: Research Findings on Amino Acid Derived Enediynes

Enediyne Type Synthetic Approach Key Intermediates/Reactants Research Focus Notable Finding
Acyclic Sonogashira coupling followed by deprotection irb.hr 1,2-diiodobenzene, N-protected amino acid alkynes irb.hr Influence of amino acid side chains on Bergman cyclization nih.govirb.hr Bulkiness of the amino acid side chain can increase the temperature required for cyclization irb.hr

Challenges and Optimization Strategies in Synthetic Pathways

Mitigation of Side Reactions (e.g., Glaser Coupling)

A prevalent side reaction in syntheses involving terminal alkynes is the Glaser coupling, which is the oxidative homocoupling of two terminal alkynes to form a 1,3-diyne (butadiyne) linkage. acs.org This reaction is often catalyzed by copper salts in the presence of an oxidant, such as atmospheric oxygen. ucl.ac.uk In the context of creating specific enediyne architectures, this dimerization is an undesirable pathway that consumes starting material and complicates purification.

Several factors can influence the prevalence of Glaser coupling. For instance, in on-surface synthesis, the presence of co-adsorbed halogen atoms can favor the Glaser pathway. acs.orgnih.gov Mitigation strategies often revolve around careful control of the reaction environment:

Exclusion of Oxygen: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative coupling.

Catalyst Choice: While copper is classic for Glaser coupling, palladium-catalyzed reactions like the Sonogashira coupling are often used to selectively form C-C bonds between an alkyne and an aryl halide, outcompeting the homocoupling pathway.

Use of Additives: In some cases, additives can be used to promote the desired reaction over the Glaser coupling. For example, the addition of molecular sieves has been shown to promote intramolecular Glaser-Hay coupling, suggesting that controlling water content can influence the reaction outcome. beilstein-journals.org

Yield Enhancement Techniques

Advanced Catalysis: The use of highly efficient catalysts can significantly improve reaction rates and yields. Catalytic systems employing palladium nanoparticles (2–5 nm in diameter) have been shown to increase turnover frequencies by as much as 40% compared to their homogeneous counterparts in related syntheses.

On-Surface Synthesis: Performing reactions on a metallic surface can dramatically alter reaction energetics. For example, the activation barrier for the Hopf cyclization of a this compound derivative was nearly halved when the reaction was conducted on a Au(111) surface, leading to quantitative cyclization at much lower temperatures (below 190 °C) than required in solution. acs.orgescholarship.org This surface-catalyzed pathway prevents thermal decomposition and increases the yield of the desired polycyclic aromatic product. acs.orgescholarship.org

Optimized Reaction Conditions: Standard chemical principles of optimization are critical. This includes fine-tuning the reaction temperature and controlling the stoichiometry of reactants to minimize the formation of side products. acs.org For example, using a strategic excess of one reactant can push the equilibrium towards the desired product and reduce the formation of unwanted oligomers or byproducts. acs.org

Purification Methodologies (e.g., Gradient Sublimation)

The purification of this compound and its derivatives is a critical step to ensure high-purity materials, which is essential for their application in fields like materials science and the fabrication of nanostructures. The presence of impurities, such as oligomeric byproducts or unreacted starting materials, can significantly alter the chemical and physical properties of the final products. For solid organic compounds like substituted 3-hexene-1,5-diynes, sublimation is a particularly effective purification technique.

Gradient Sublimation

Gradient sublimation is an advanced purification method that relies on the phase transition of a substance from a solid to a gas, followed by its deposition back into a solid state. This process is carried out under reduced pressure, which lowers the sublimation temperature and prevents thermal decomposition of the compound.

In a typical gradient sublimation apparatus, the crude material is heated at one end of a tube, which is placed within a furnace that maintains a temperature gradient along its length. The compound sublimes and travels along the tube to a cooler region, where it deposits as a purified crystalline solid. Non-volatile impurities are left behind in the heated zone. By carefully controlling the temperature gradient and pressure, it is possible to separate the target compound from impurities with different volatilities.

A key application of this technique is in the purification of precursors for on-surface synthesis, where molecular purity is paramount for achieving well-defined nanostructures. For instance, the diiodo derivative of tetraphenyl-hex-3-en-1,5-diyne, a precursor for forming ordered nanostructures on gold surfaces, is purified using this method. The process effectively isolates the desired monomer from oligomeric byproducts that may have formed during its synthesis.

Detailed findings from research on a specific derivative highlight the conditions used for this purification technique.

Table 1: Gradient Sublimation Parameters for a this compound Derivative

CompoundPurification MethodPressurePurpose
Diiodo derivative of tetraphenyl-hex-3-en-1,5-diyneGradient Sublimation10⁻⁶ mbarIsolation from oligomeric byproducts

This high level of purification is crucial for subsequent applications, such as the thermal evaporation of the precursor onto a substrate for the controlled, on-surface synthesis of polymers and graphene nanoribbons. escholarship.org

Advanced Spectroscopic and Structural Characterization of 3 Hexene 1,5 Diyne and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of 3-hexene-1,5-diyne (B13408846) and its analogs, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure of this compound and its derivatives. ontosight.ai The symmetrical nature of the parent compound often leads to simplified spectra, aiding in the assignment of chemical shifts.

In ¹H NMR spectra, the ethynyl (B1212043) protons typically appear as sharp singlets in the downfield region, generally between δ 2.5 and 3.5 ppm. The chemical shift of these protons is influenced by the electronic environment and the specific isomer (cis or trans) of the central double bond.

¹³C NMR spectroscopy provides crucial information about the carbon framework. The sp-hybridized carbons of the alkyne groups resonate at distinct chemical shifts compared to the sp²-hybridized carbons of the central alkene unit. For substituted analogs, such as 1,6-diphenyl-3-hexene-1,5-diyne, the aromatic carbons introduce additional signals in the downfield region of the spectrum. The solubility of some derivatives, like annulated tetraphenyl trans-3-hexene-1,5-diyne, can be poor in common NMR solvents like chloroform, necessitating the use of alternatives such as deuterated 1,1,2,2-tetrachloroethane. escholarship.org

Table 1: Representative NMR Data for this compound Analogs

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
This compound, 3,4-diethynyl--Ethynyl protons: ~2.0-2.5 (sharp singlet)sp carbons (ethynyl), sp² carbons (hexene)
1,6-Diphenyl-3-hexene-1,5-diyneCDCl₃Phenyl protons, Alkene protonsAromatic carbons, Alkene carbons, Alkyne carbons
Annulated diiodo-tetraphenyl trans-3-hexene-1,5-diyneC₂D₂Cl₄Aromatic protons, Alkene protonsAromatic carbons, Alkene carbons, Alkyne carbons

Solution NMR for Self-Aggregation Studies (e.g., DOSY, NOESY)

Solution NMR techniques are powerful tools for investigating the non-covalent interactions and self-assembly behavior of this compound derivatives in solution. A detailed study on the self-assembly of polycatenar molecules derived from 1,6-diphenyl-3,4-dipropyl-3-hexen-1,5-diyne utilized various solution NMR methods. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) experiments are employed to measure the diffusion coefficients of molecules in solution. By analyzing the concentration-dependent evolution of these coefficients, researchers can elucidate the formation of aggregates. For the studied 1,6-diphenyl-3,4-dipropyl-3-hexen-1,5-diyne derivatives in [D₁₂]cyclohexane, the data was consistent with an isodesmic model of association, where molecules continuously add to a growing stack. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering insights into the three-dimensional structure of the self-assembled aggregates. nih.gov This technique was instrumental in structurally characterizing the self-assembly of the 3-hexen-1,5-diyne derivatives in solution. nih.gov

The thermodynamic parameters of the aggregation process, such as the association constants, enthalpy (ΔH), and entropy (ΔS), can also be determined from temperature-dependent NMR studies. For the 1,6-diphenyl-3,4-dipropyl-3-hexen-1,5-diyne derivatives, the aggregation was found to be driven by a favorable negative enthalpy change, which was partially counteracted by a negative entropy change. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For this compound and its analogs, the most prominent features in the IR and Raman spectra are associated with the alkyne (C≡C) and alkene (C=C) stretching vibrations. ontosight.ai The C≡C stretching vibration typically appears as a strong to medium intensity band in the region of 2100–2260 cm⁻¹. The presence of multiple ethynyl groups, as in 3,4-diethynyl-3-hexene-1,5-diyne, can result in intense and sometimes multiple peaks in this region due to coupling effects.

The C=C stretching vibration of the central hexene unit also gives rise to a characteristic band, although its intensity can vary depending on the symmetry of the molecule. In Raman spectroscopy, the C≡C and C=C stretching modes are often strong and sharp, making it a valuable tool for characterizing these compounds, especially for studying materials like graphene nanoribbons derived from this compound precursors. escholarship.orgsemanticscholar.org

Computational methods, such as Density Functional Theory (DFT), are often used to simulate the vibrational spectra. csic.es These theoretical spectra can be compared with experimental data to validate the structural assignment and aid in the interpretation of complex spectral features. csic.es

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Alkyne (C≡C)Stretching2100 - 2260
Alkene (C=C)Stretching~1650
C-H (alkynyl)Stretching~3300
C-H (alkenyl)Stretching~3000-3100

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of this compound and its analogs. It provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition of the compound. For instance, the molecular ion of 3,4-diethynyl-3-hexene-1,5-diyne is observed at an m/z of 124.

High-Resolution Mass Spectrometry (HRMS) offers even greater accuracy in mass determination, allowing for the unambiguous assignment of the molecular formula. This is particularly important for distinguishing between isomers or compounds with very similar nominal masses. The exact mass of (Z)-hex-3-en-1,5-diyne has been reported as 76.03130. chemsrc.com

Fragmentation patterns observed in the mass spectrum can provide additional structural information. The cleavage of specific bonds within the molecule upon ionization can help to identify different structural motifs and substituent groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of this compound and its derivatives.

For example, the crystal structure of [2.2]paracyclophane-bridged hexenediynes has been determined by X-ray analysis, providing insights into the geometry and strain of these complex systems. researchgate.net Similarly, the structures of various substituted this compound derivatives have been elucidated, revealing how different substituents influence the molecular packing and solid-state properties. core.ac.uk

In the context of materials science, X-ray crystallography has been used to study the solid-state polymerization of 1,4-butadiyne units within a crystal lattice to form polydiacetylene. escholarship.org This highlights the importance of understanding the crystal packing for controlling solid-state reactions. The optimized structure of a conformer of (Z)-1-cycloundecene-3,10-diyne, an analog of this compound, showed excellent agreement with its X-ray diffraction crystallographic structure. acs.org

Gas-Phase Spectroscopic Techniques (e.g., Fourier Transform Microwave Spectroscopy)

Gas-phase spectroscopic techniques, particularly Fourier Transform Microwave (FTMW) spectroscopy, provide highly accurate information about the rotational constants and, consequently, the precise geometric structure of molecules in the gas phase, free from intermolecular interactions present in the condensed phase.

An accurate gas-phase structure of cis-hex-3-ene-1,5-diyne was determined by combining FTMW spectroscopy with high-level ab initio calculations. acs.orgresearchgate.net The microwave spectra of seven different isotopes of the molecule were measured, allowing for a precise determination of the equilibrium (Re) structure. acs.orgresearchgate.net These studies confirmed that the molecule has C₂ᵥ symmetry with slight deviations of the alkyne units from linearity. acs.orgresearchgate.net The experimentally determined C1-C6 distance of 4.32 Å was found to be significantly longer than a previously accepted value. acs.orgresearchgate.net

FTMW spectroscopy has also been used to observe the rotational spectra of related carbon chain molecules like vinyldiacetylene (hex-1-ene-3,5-diyne), providing precise rotational constants that compare well with theoretical calculations. nih.govdntb.gov.ua These gas-phase studies are crucial for understanding the intrinsic properties of these molecules and for benchmarking theoretical models.

Scanning Probe Microscopies for On-Surface Analysis (STM, nc-AFM)

Scanning Probe Microscopy (SPM) techniques, particularly Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM), are powerful tools for the in-situ visualization and characterization of molecules and their transformations on surfaces at the atomic and sub-molecular level. sci-hub.sersc.orguni-muenster.de STM operates by measuring the quantum tunneling current between a sharp metallic tip and a conducting surface, providing topographic images that are sensitive to the local electronic density of states. sci-hub.sersc.orgescholarship.org While STM is excellent for imaging molecular assemblies and their electronic structure, resolving the internal covalent bond structure of complex organic molecules can be challenging. sci-hub.seacs.org

Non-contact AFM overcomes this limitation by measuring the minute forces between a tip and the sample. sci-hub.sewikipedia.org When the tip is functionalized with a single molecule, such as carbon monoxide (CO), it can achieve extraordinary resolution, enabling the direct visualization of individual chemical bonds within a molecule. rsc.orgresearchgate.netresearchgate.net This capability, often termed bond-resolved nc-AFM, is invaluable for unambiguously identifying the chemical structure of reactants, intermediates, and products of on-surface reactions. sci-hub.seupol.czescholarship.org

Detailed Research Findings

Recent studies have employed a combination of STM and nc-AFM to investigate the on-surface behavior of specific analogs of this compound, providing unprecedented insight into their thermally induced cyclization reactions. escholarship.orgacs.orgsemanticscholar.org These investigations have primarily focused on derivatives such as (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne and (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne deposited on a gold(111) surface. acs.orgescholarship.orgresearchgate.net

Initial State and Adsorption: Upon sublimation onto a Au(111) surface at room temperature (20 °C) under ultrahigh vacuum conditions, (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne molecules are observed by STM as isolated units. acs.orgsemanticscholar.orgnih.gov The molecules tend to adsorb on the terraces between the herringbone reconstruction stripes of the Au(111) surface. acs.orgnih.gov STM imaging reveals that the molecule adopts a nonplanar conformation on the surface, with the four phenyl groups rotated out-of-plane, while maintaining its trans-configuration. acs.orgsemanticscholar.orgnih.gov

On-Surface Hopf Cyclization: A key finding is the dramatic acceleration of the Hopf cyclization reaction on the Au(111) surface. escholarship.orgacs.orgescholarship.org This thermally allowed 6π-electrocyclization, which typically has a very high reaction barrier, is significantly facilitated by the metallic substrate. escholarship.orgacs.orgsemanticscholar.org Using STM and nc-AFM to monitor the process during stepwise annealing, researchers have mapped the sequential reaction pathway. acs.orgsemanticscholar.orgnih.gov

For (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, a sequence of two Hopf cyclizations is observed:

First Cyclization: Upon annealing to just below 160 °C, the initial enediyne undergoes its first Hopf cyclization. acs.orgsemanticscholar.org This step transforms the hexene-diyne core into a naphthalene (B1677914) derivative. acs.orgsemanticscholar.orgescholarship.org

Second Cyclization: Further annealing to approximately 190 °C induces the second cyclization, converting the naphthalene intermediate into a fully aromatic chrysene (B1668918) derivative. acs.orgsemanticscholar.org

The use of nc-AFM with a CO-functionalized tip was crucial for confirming the structures of the intermediate and the final product with bond-level precision. acs.org Density Functional Theory (DFT) calculations support these experimental findings and reveal that a gold atom from the Au(111) surface actively participates in the reaction, playing a crucial role in lowering the activation barrier by nearly half. escholarship.orgacs.orgescholarship.org

From Molecules to Graphene Nanoribbons: The on-surface synthesis methodology was extended to fabricate graphene nanoribbons (GNRs). acs.orgescholarship.orgescholarship.org For this purpose, the precursor (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne was used. acs.orgescholarship.orgnih.gov The iodine substituents facilitate an initial Ullmann-like coupling reaction at room temperature (20 °C), forming long polymer chains on the Au(111) surface. acs.orgnih.gov STM images clearly show these polymer strands, which exhibit both cisoid and transoid arrangements between the enediyne units. acs.orgnih.gov

Subsequent annealing of these polymers to higher temperatures (210 °C to 370 °C) triggers a cascade of Hopf cyclizations and further aromatization reactions. acs.orgnih.gov This process effectively "zips up" the polymer chains into well-defined, peri-fused diindenochrysene graphene nanoribbons. acs.org This work demonstrates for the first time that the Hopf cyclization mechanism can be harnessed for the bottom-up synthesis of GNRs on a Au(111) surface. acs.orgsemanticscholar.orgescholarship.org

Data from On-Surface Analysis

The table below summarizes the key findings from the on-surface analysis of this compound analogs on a Au(111) surface.

Precursor CompoundSurfaceTechniquesAnnealing TemperatureObserved Process / ProductCitation
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyneAu(111)STM20 °C (RT)Adsorption of isolated, nonplanar molecules in trans-configuration. acs.orgnih.gov
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyneAu(111)STM, nc-AFM, DFT< 160 °CFirst Hopf cyclization to form a naphthalene derivative. acs.orgsemanticscholar.org
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyneAu(111)STM, nc-AFM, DFT~ 190 °CSecond Hopf cyclization to form a chrysene derivative. acs.orgsemanticscholar.org
(E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyneAu(111)STM20 °C (RT)Ullmann-like coupling to form organometallic polymer chains. acs.orgnih.gov
Polymer of (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyneAu(111)STM, nc-AFM210 °C - 370 °CCascade of Hopf cyclizations and aromatization to form graphene nanoribbons. acs.orgnih.gov

Reaction Mechanisms and Pathways of 3 Hexene 1,5 Diyne

Bergman Cyclization of Enediynes

The Bergman cyclization is a thermally or photochemically induced reaction of an enediyne, such as (Z)-3-hexene-1,5-diyne, that results in the formation of a p-benzyne diradical. wikipedia.orgresearchgate.net This reaction is a key step in the mechanism of action for a class of naturally occurring antitumor antibiotics. nih.govresearchgate.net The high reactivity of the p-benzyne diradical allows it to abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and cell death. irb.hr

The Bergman cyclization of (Z)-3-hexene-1,5-diyne proceeds through an intramolecular cycloaromatization to produce a 1,4-benzyne diradical, also known as p-benzyne. rsc.orglew.ro This process involves the conversion of two π-orbitals into a new σ-bond and two radical centers. rsc.org The formation of the aromatic ring in the intermediate drives the reaction. rsc.org The p-benzyne diradical is a short-lived and highly reactive species that will readily react with a hydrogen donor. wikipedia.org For instance, in the presence of 1,4-cyclohexadiene (B1204751), the diradical is quenched to form benzene (B151609). wikipedia.org Other trapping agents like tetrachloromethane and methanol (B129727) yield 1,4-dichlorobenzene (B42874) and benzyl (B1604629) alcohol, respectively. wikipedia.org

The activation barrier for the Bergman cyclization of (Z)-3-hexene-1,5-diyne has been a subject of extensive theoretical and experimental study. Density functional theory (DFT) calculations have been employed to investigate the reaction barriers of various enediynes. For the parent (Z)-3-hexene-1,5-diyne, the zero-point energy corrected reaction barrier is calculated to be 25.16 kcal/mol. acs.org Experimental determinations have found the activation barrier to be around 28.2 to 28.8 kcal/mol. nih.govacs.org

The transition state of the Bergman cyclization is characterized by a "product-like" geometry. researchgate.net The distance between the two reacting carbon atoms (C1 and C6) in the transition state is a critical parameter. acs.org For the cyclization of (Z)-3-hexene-1,5-diyne and related compounds, this critical distance is approximately 2.0 Å. acs.org The transition state for the singlet reaction possesses C2v symmetry. researchgate.net

Computational studies using methods like BPW91/6-311G** have provided results that compare well with high-level ab initio computations for the Bergman cyclization. acs.org Intrinsic Reaction Coordinate (IRC) calculations confirm that the reaction path is closely related to this critical distance between the reacting carbons. acs.org

Calculated Activation Barriers for Bergman Cyclization of Various Enediynes

Enediyne CompoundCalculated Activation Barrier (kcal/mol)Reference
(Z)-3-Hexene-1,5-diyne25.16 acs.org
(Z)-3-Heptene-1,5-diyne27.93 acs.org
(Z)-4-Octene-2,6-diyne32.25 acs.org
(Z)-1-Cyclononene-3,8-diyne12.09 acs.org
(Z)-1-Cyclodecene-3,9-diyne20.87 acs.org
(Z)-1-Cycloundecene-3,10-diyne26.42 acs.org

The reactivity of enediynes in the Bergman cyclization is significantly influenced by structural parameters, most notably the distance between the terminal acetylenic carbons (C1 and C6) and the strain within the molecule.

The C1-C6 distance is a critical factor governing the rate of cyclization. rsc.org A shorter distance between these two carbons generally leads to a faster reaction. rsc.org For cyclization to occur at or near room temperature, a C1-C6 distance in the range of 3.2–3.3 Å has been proposed as a guideline. rsc.org An accurate gas-phase structure determination of (Z)-3-hexene-1,5-diyne revealed a C1-C6 distance of 4.32 Å, which is longer than a previously accepted value of 4.12 Å. researchgate.net This finding highlights that the molecule's natural conformation has the alkyne units distorting away from each other, in the opposite direction of the reaction coordinate for cyclization. researchgate.net

Ring strain plays a crucial role in the reactivity of cyclic enediynes. acs.org Incorporating the enediyne moiety into a strained ring system can significantly lower the activation barrier for the Bergman cyclization. wikipedia.org This is because the relief of strain energy in the transition state contributes to a more favorable reaction pathway. rsc.org For example, cyclic enediynes with smaller rings, which possess greater strain energy and a shorter C1-C6 distance, exhibit lower activation barriers. acs.org A 10-membered ring containing an enediyne, such as cyclodeca-3-ene-1,5-diyne, can undergo cyclization at a much lower temperature (37 °C) compared to its acyclic counterpart, which typically requires temperatures above 200 °C. wikipedia.org

Influence of Ring Size on Bergman Cyclization Activation Barriers

Cyclic EnediyneRing SizeCalculated Activation Barrier (kcal/mol)Reference
(Z)-1-Cyclononene-3,8-diyne9-membered12.09 acs.org
(Z)-1-Cyclodecene-3,9-diyne10-membered20.87 acs.org
(Z)-1-Cycloundecene-3,10-diyne11-membered26.42 acs.org

The Bergman cyclization involves complex electronic rearrangements that can be analyzed using theoretical tools like the Electron Localization Function (ELF). researchgate.netnih.gov The ELF provides a perspective on the changes in the electronic structure along the reaction pathway. researchgate.netnih.gov

A topological analysis of the ELF for the cyclization of (Z)-3-hexene-1,5-diyne reveals that mechanical deformation of the C1-C2-C3 unit and closed-shell repulsion between the terminal acetylene (B1199291) groups lead to an early formation of a diradicaloid character at the C2 and C5 atoms. nih.gov Just after the transition state is reached, the open-shell singlet biradical becomes stable, while the C1 and C6 atoms are preparing to form a covalent bond, which occurs at a distance of about 1.791 Å. nih.gov

The development of aromaticity during the reaction can be dissected into σ- and π-contributions. researchgate.netnih.gov The analysis shows that σ-aromaticity emerges in the vicinity of the transition state. researchgate.netnih.gov In contrast, π-aromaticity develops in the final stage of the reaction path, after the six-membered ring has been formed. researchgate.netnih.gov

The Bergman cyclization can be initiated by either thermal or photochemical means. researchgate.net The thermal cyclization of acyclic enediynes like (Z)-3-hexene-1,5-diyne typically requires high temperatures, often above 200 °C. rsc.orgwikipedia.org This high temperature requirement can be a significant drawback, as it may not be compatible with many organic substrates. rsc.org

Photochemical activation provides an alternative pathway for inducing cycloaromatization. researchgate.net In some cases, the enediyne can be generated in situ photochemically and then undergo cyclization. researchgate.net While a photochemical variant of the Bergman cyclization has been described, its application has been somewhat limited to specific molecular scaffolds. researchgate.net

The p-benzyne diradical formed during the Bergman cyclization is a highly reactive intermediate that must be trapped or stabilized to yield a final product. wikipedia.org In the absence of an external trapping agent, the diradical can undergo various reactions, including intramolecular processes.

A common method for trapping the diradical is through the use of a hydrogen atom donor. wikipedia.org Molecules like 1,4-cyclohexadiene are effective in this role, readily donating hydrogen atoms to the diradical to form a stable benzene derivative. wikipedia.org The diradical generated from the cyclization of 3,4-benzocyclodec-3-ene-1,5-diyne has been shown to initiate the radical polymerization of monomers like methacrylates. nih.gov

Thermally and Photochemically Induced Cycloaromatization

Hopf Cyclization and Related Electrocyclizations

The Hopf cyclization is a thermally allowed 6π-electrocyclization that transforms cis-hexa-1,3-diene-5-ynes into aromatic rings. acs.orgnih.gov This reaction, first reported in 1969 for the conversion of cis-hexa-1,3-diene-5-yne to benzene, has been a subject of considerable interest due to its atom-neutral nature. acs.orgnih.govacs.org However, its practical application has been limited by the high temperatures typically required. acs.orgnih.gov

The generally accepted mechanism for the Hopf cyclization involves two main steps: an initial 6π-electrocyclization followed by two consecutive hydrogen shifts. acs.orgnih.gov The first step, the electrocyclization, is not the rate-determining step. acs.orgnih.gov Instead, the subsequent 1,2-hydrogen shift presents the highest activation barrier. acs.orgnih.gov This process proceeds through a highly strained cyclohexa-1,2,4-triene intermediate, sometimes referred to as "1,2,4-isobenzene". acs.orgnih.gov

In the context of substituted 3-hexene-1,5-diynes, such as (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, the reaction can proceed through a double Hopf cyclization to form polycyclic aromatic compounds like chrysene (B1668918) derivatives. escholarship.orgsemanticscholar.org Theoretical studies based on density functional theory (DFT) have been instrumental in elucidating the electronic rearrangements that occur during these complex reactions. researchgate.net The analysis of the electron localization function (ELF) reveals distinct domains of structural stability and catastrophic changes in topology as the reaction progresses. researchgate.net

It is important to note that while the Bergman cyclization is another significant reaction of enediynes, leading to the formation of a p-benzyne diradical, it is mechanistically distinct from the Hopf cyclization. researchgate.netsmu.edu The Bergman cyclization is formally considered an electrocyclic reaction, but the 6π system involved is not directly engaged in the formation of the new carbon-carbon bond in the same manner as in the Hopf cyclization. smu.edu

A significant advancement in overcoming the high activation energy of the Hopf cyclization has been the use of metal surfaces as catalysts. acs.orgnih.govescholarship.org Specifically, the Au(111) surface has been shown to dramatically accelerate the reaction for derivatives of 3-hexene-1,5-diyne (B13408846). acs.orgnih.govsemanticscholar.org This catalytic effect allows the cyclization to occur at much lower temperatures than in the gas phase or in solution. acs.orgescholarship.org

Studies using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) have provided atomic-level insights into the on-surface reaction mechanism. acs.orgnih.govsemanticscholar.org For (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne deposited on a Au(111) surface, the reaction barrier for the first 6π-electrocyclization is reduced by nearly half compared to the gas-phase reaction. acs.orgnih.govescholarship.org DFT calculations have revealed that a gold atom from the surface actively participates in all steps of the reaction, including the ring-forming and hydrogen shift steps, which is crucial for lowering the activation barrier. escholarship.orgnih.gov This switches the reaction from a high-barrier 6π-electrocyclization to a much lower-barrier Au-catalyzed cyclization. escholarship.org

The catalytic process involves the formation of a complex where an alkynyl group binds to gold atoms on the surface. escholarship.org The gold surface facilitates the necessary out-of-plane approach between the p-orbitals of the alkenyl and alkynyl groups to form the new C-C bond, a process that is energetically costly without the catalyst. semanticscholar.org

On the Au(111) surface, derivatives of this compound can undergo sequential cyclization reactions. acs.orgescholarship.orgsemanticscholar.org For instance, (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne undergoes two consecutive Hopf cyclizations. acs.orgescholarship.orgsemanticscholar.org The first cyclization, which forms a naphthalene (B1677914) derivative, is completed at temperatures below 160 °C. acs.orgsemanticscholar.org The second cyclization, yielding a chrysene derivative, is completed by approximately 190 °C. acs.orgsemanticscholar.org

The ability to control these sequential cyclizations on a surface opens up new possibilities for the bottom-up synthesis of complex carbon-based materials like graphene nanoribbons. acs.orgnih.govescholarship.org By using precursors such as the diiodo derivative of tetraphenyl-3-hexene-1,5-diyne, it is possible to achieve on-surface polymerization through Ullmann-like coupling, followed by a cascade of Hopf cyclizations and further graphitization at higher temperatures to form well-defined nanostructures. acs.orgnih.govescholarship.orgsemanticscholar.org

The reaction barrier for the second cyclization is slightly higher than the first. nih.govescholarship.org This is attributed to the increased aromaticity of the naphthalene intermediate formed after the first cyclization, which must be overcome during the subsequent 6π-electrocyclization and hydrogen shift steps. nih.govescholarship.org

Table 1: On-Surface Cyclization Temperatures for (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on Au(111)

Cyclization Step Product Completion Temperature
First Hopf Cyclization Naphthalene derivative < 160 °C

Catalytic Acceleration on Metal Surfaces (e.g., Au(111))

Other Key Reaction Types

Beyond its hallmark cyclization reactions, this compound and its derivatives can participate in more conventional organic transformations such as oxidation and reduction. These reactions target the carbon-carbon multiple bonds within the molecule, leading to a variety of functionalized products.

The unsaturated framework of this compound is susceptible to oxidation. The triple bonds of the ethynyl (B1212043) groups can be oxidized to form diketones or, with more vigorous reagents, cleaved to yield carboxylic acids. The central double bond can also be targeted by oxidizing agents. The specific products obtained depend on the nature of the oxidant used and the reaction conditions.

The triple and double bonds in this compound can be readily reduced. Catalytic hydrogenation, for example, can convert the alkyne functionalities into alkenes or, upon complete saturation, alkanes. The stereochemistry of the resulting alkenes can often be controlled by the choice of catalyst and reaction conditions (e.g., Lindlar's catalyst for cis-alkenes). Similarly, the central double bond can also be reduced to a single bond.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Benzene
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne
Chrysene
Naphthalene
Diketones
Carboxylic Acids
Alkenes
Alkanes
p-Benzyne
(E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne
Gold
Iodine

Substitution Reactions involving Ethynyl Groups

The terminal hydrogen atoms of the ethynyl groups in this compound and its derivatives are acidic and can be replaced through various substitution reactions, most notably through metal-catalyzed cross-coupling reactions. These reactions are fundamental in extending the carbon framework and synthesizing more complex molecules.

One of the most significant substitution reactions is the Sonogashira coupling . This palladium-catalyzed reaction cross-couples terminal alkynes with aryl or vinyl halides. irb.hr For derivatives of this compound, this reaction provides a powerful tool for attaching aryl or other unsaturated groups to the acetylenic termini. The typical catalytic system involves a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction generally proceeds under a mild temperature range of 60–80°C in an inert atmosphere. The stereochemistry of the starting materials is retained in the final product during Sonogashira coupling. libretexts.org

Another crucial substitution reaction is the Cadiot-Chodkiewicz coupling , which facilitates the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. rsc.orgwikipedia.org This reaction is catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of an amine base. wikipedia.orgalfa-chemistry.com This method is highly selective, producing the hetero-coupled product with minimal formation of homo-coupled byproducts. wikipedia.orgresearchgate.net The reaction mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination with the haloalkyne. wikipedia.org This has been applied to derivatives of this compound for the synthesis of complex acetylenic macrocycles. rsc.org

A summary of typical conditions for these coupling reactions is presented below:

ReactionCatalyst SystemBase/SolventKey Features
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuIAmine base (e.g., triethylamine), THF or DMFCouples terminal alkynes with aryl/vinyl halides; retains stereochemistry. libretexts.org
Cadiot-Chodkiewicz Coupling Cu(I) salt (e.g., CuBr)Amine base (e.g., piperidine), Methanol or WaterCouples terminal alkynes with 1-haloalkynes; high selectivity for unsymmetrical diynes. wikipedia.orgresearchgate.net

Oligomerization and Polymerization Pathways

The unique structure of this compound, containing both double and triple bonds in conjugation, makes it a precursor for various oligomerization and polymerization reactions, often triggered by heat, light, or metallic catalysts. These pathways can lead to the formation of novel carbon-based materials, including polymers and graphene nanoribbons.

A significant polymerization pathway for derivatives of this compound occurs through a cascade of Hopf cyclizations . nih.gov Research has shown that (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne can undergo on-surface polymerization on a Au(111) surface. nih.gov The process begins with an Ullmann-like coupling of the diiodo-derivative at room temperature to form long polymer chains. nih.gov Upon heating, these polymers undergo a cascade of Hopf cyclizations, which is a thermally allowed 6π-electrocyclization, followed by further graphitization to produce well-defined graphene nanoribbons. nih.gov The gold surface plays a crucial catalytic role, significantly lowering the high reaction barrier typically associated with Hopf cyclization. nih.gov For instance, the first Hopf cyclization of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on Au(111) is completed below 160 °C, and the second cyclization to form a chrysene derivative is finished by approximately 190 °C. nih.gov

The Bergman cyclization is another critical pathway that can initiate polymerization. The (Z)-3-hexene-1,5-diyne core can undergo this cycloaromatization to form a highly reactive p-benzyne (1,4-didehydrobenzene) diradical. uga.edu This diradical can then abstract hydrogen atoms from its surroundings or react with other molecules, initiating a polymerization process. This reaction is fundamental to the biological activity of natural enediyne antibiotics and is utilized in materials science to synthesize polymers. uga.edu The cycloaromatization of enediyne groups can produce three-dimensional porous organic networks when suitable precursors are used. researchgate.net

The table below summarizes the key aspects of these polymerization pathways:

Polymerization PathwayTrigger/CatalystIntermediateFinal Product
Hopf Cyclization Cascade Heat, Au(111) surfacePolymeric enediyne chainsGraphene Nanoribbons. nih.gov
Bergman Cyclization Heat or Lightp-Benzyne diradicalVarious polymers, Porous Organic Networks. uga.eduresearchgate.net

Nucleophilic Additions to Diradical Intermediates

The Bergman cyclization of (Z)-3-hexene-1,5-diyne generates a short-lived but highly reactive p-benzyne diradical intermediate. While these species typically react via radical pathways (e.g., hydrogen abstraction), they can also behave as electrophiles and undergo nucleophilic addition under certain conditions.

A novel reaction pathway has been discovered where nucleophilic halide anions can add to the p-benzyne diradical. researchgate.net In the presence of a lithium halide (e.g., LiCl, LiBr) and a weak acid, an enediyne like cyclodeca-1,5-diyn-3-ene can be converted to a 1-halotetrahydronaphthalene. researchgate.net Kinetic studies revealed that the reaction rate is first-order in the enediyne and independent of the halide concentration, indicating that the rate-limiting step is the initial cyclization to the p-benzyne diradical. researchgate.net This diradical then rapidly captures a halide anion, followed by protonation. researchgate.net This discovery represents a new mechanism for incorporating halides into aromatic rings, which typically occurs via electrophilic attack on an electron-rich ring. researchgate.net

Furthermore, ruthenium catalysts can promote the nucleophilic aromatization of enediynes. acs.org A catalyst such as TpRu(PPh₃)(CH₃CN)₂PF₆ can effect the addition of various nucleophiles—including water, alcohols, aniline, and carbon nucleophiles like acetylacetone—to the enediyne. acs.org This reaction proceeds via a highly regioselective nucleophilic attack on one of the internal alkyne carbons, leading to the formation of functionalized benzene derivatives. acs.org

Regioselectivity and Stereoselectivity in Reactions

The outcomes of reactions involving this compound are often governed by principles of regioselectivity and stereoselectivity, where specific isomers are preferentially formed.

In the context of substitution reactions, Sonogashira coupling is known to proceed with retention of stereochemistry. If the starting material is a (Z)- or (E)-vinyl halide, the corresponding stereochemistry is preserved in the enyne product. libretexts.org In contrast, a specific synthesis of (Z)-enediynes has been reported that involves a stereoinvertive nucleophilic substitution. In this multi-step process, a (E)-sulfonylethene intermediate reacts with an arylethynide, and the nucleophilic attack proceeds with selective stereoinversion to yield the (Z)-enediyne product. nih.gov

The ruthenium-catalyzed nucleophilic aromatization of enediynes demonstrates high regioselectivity. acs.org Nucleophiles are observed to attack exclusively at the more electron-rich internal alkyne carbon, resulting in the formation of a single regioisomer of the functionalized benzene product. acs.org This selectivity is a key feature of the cyclization's synthetic utility.

On-surface reactions also exhibit high degrees of selectivity. The Hopf cyclization cascade on a Au(111) surface proceeds as two sequential, quantitative cyclizations, indicating a high level of control and selectivity imparted by the catalytic surface. nih.gov Similarly, the initial Ullmann-like coupling of (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne on the gold surface leads to the formation of organized polymer strands with controllable cisoid and transoid arrangements between the monomer units. nih.gov

The following table highlights the selectivity observed in different reactions:

Reaction TypeSelectivityDetails
Sonogashira CouplingStereoselectiveRetention of stereochemistry from the vinyl halide. libretexts.org
Nucleophilic Substitution of (E)-SulfonyletheneStereoselectiveProceeds with stereoinversion to form (Z)-enediyne. nih.gov
Ru-catalyzed Nucleophilic AromatizationRegioselectiveNucleophilic attack occurs specifically at the internal alkyne carbon. acs.org
On-surface Hopf CyclizationStereoselective/RegioselectiveQuantitative, sequential cyclizations on Au(111) surface. nih.gov

Theoretical and Computational Chemistry of 3 Hexene 1,5 Diyne

Quantum Chemical Approaches

A variety of quantum chemical methods have been employed to investigate 3-hexene-1,5-diyne (B13408846) and related enediyne systems, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT): This has been a widely used method to study the Bergman cyclization of (Z)-3-hexene-1,5-diyne. reddit.com Various functionals, including BP86, BLYP, BPW91, and the hybrid B3LYP, have been utilized with basis sets like 6-311G. reddit.com DFT calculations have proven effective in modeling electronic structures, predicting reactivity, and analyzing orbital interactions. For instance, the BPW91/6-311G level of theory has shown good agreement with high-level ab initio computations for these systems. reddit.com

Ab Initio Methods: High-level ab initio calculations are crucial for obtaining accurate geometric and energetic data. For cis-hex-3-ene-1,5-diyne, calculations using the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) combined with a correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set have provided an equilibrium structure that shows excellent agreement with experimental data. researchgate.net

Coupled-Cluster Methods: Coupled-cluster approaches are considered a gold standard for accuracy in quantum chemistry and have been instrumental in studying enediyne systems. researchgate.net Methods like BD(T) with a cc-pVDZ basis set have been used to investigate the energetics of reactions like the Bergman cyclization. researchgate.net These methods are particularly important for systems where electron correlation plays a significant role.

Geometry Optimization and Equilibrium Structure Determination

Computational chemistry plays a pivotal role in determining the precise three-dimensional arrangement of atoms in this compound. Geometry optimization is a standard computational step to find the lowest energy conformation of the molecule.

A detailed study combining Fourier transform microwave spectroscopy with high-level ab initio calculations (CCSD(T)/cc-pVTZ) has accurately determined the gas-phase equilibrium structure of cis-hex-3-ene-1,5-diyne. researchgate.net This research confirmed that the molecule possesses C2v symmetry. researchgate.net A notable finding is that the terminal alkyne units (C−C≡C−H) are not perfectly linear but are slightly bent away from each other. researchgate.net This distortion is in the opposite direction of the structural changes that occur during the Bergman cyclization reaction. researchgate.net The critical distance between the two terminal acetylenic carbons (C1 and C6), a key parameter for the Bergman cyclization, was determined to be 4.32 Å. researchgate.net

Table 1: Comparison of Theoretical and Experimental Data for cis-Hex-3-ene-1,5-diyne
ParameterComputational Value (CCSD(T)/cc-pVTZ)Experimental ValueReference
SymmetryC2vC2v researchgate.net
C1-C6 distance4.32 Å- researchgate.net
Alkyne DeviationSlight outward bendingConsistent with calculations researchgate.net

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical behavior of this compound. Various computational tools are used to analyze its electronic structure.

Frontier Molecular Orbital Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A smaller gap generally implies higher reactivity.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding. It maps the probability of finding an electron in the vicinity of a reference electron. An ELF analysis was performed on the Bergman cyclization of (Z)-hexa-1,5-diyne-3-ene using DFT (B3LYP/6-31G(d)). This study revealed the complex electronic rearrangements that occur during the reaction. The analysis showed that mechanical deformation and closed-shell repulsion between the terminal acetylene (B1199291) groups lead to the early formation of a diradical character on the inner acetylenic carbons. The formation of the new covalent bond between the terminal carbons occurs after the transition state is surpassed.

Bader Charge Analysis

Bader's Quantum Theory of Atoms in Molecules (QTAIM) allows for the partitioning of a molecule into atomic basins based on the topology of the electron density. This method is used to calculate atomic charges and analyze chemical bonding. A charge analysis using Bader's theory was conducted on a tetraphenyl-substituted trans-3-hexene-1,5-diyne interacting with a gold surface during a Hopf cyclization. This analysis was crucial in understanding how the gold surface facilitates the reaction by revealing the charge distribution and transfer between the molecule and the metal atoms at different stages of the reaction.

Reaction Mechanism Studies

Computational chemistry has been indispensable in elucidating the mechanisms of reactions involving this compound, most notably the Bergman and Hopf cyclizations.

The Bergman cyclization of (Z)-3-hexene-1,5-diyne to form a p-benzyne diradical has been extensively studied using DFT. reddit.com These studies involve locating the transition state structure and calculating the activation energy barrier for the reaction. For the parent (Z)-3-hexene-1,5-diyne, the zero-point energy-corrected reaction barrier was calculated to be 25.16 kcal/mol using the BPW91/6-311G** method. reddit.com Intrinsic Reaction Coordinate (IRC) calculations have been used to confirm that the transition state connects the reactant and the product, providing a detailed map of the reaction pathway. reddit.com

More recently, the Hopf cyclization of substituted 3-hexene-1,5-diynes on a Au(111) surface has been investigated. acs.org DFT calculations revealed that the gold surface acts as a catalyst, significantly lowering the reaction barrier by nearly half compared to the gas-phase reaction. acs.org The mechanism involves the participation of a gold atom from the surface in all steps of the reaction. acs.org These studies highlight how computational methods can unravel complex reaction mechanisms on surfaces, which is crucial for the development of new materials like graphene nanoribbons. acs.org

Table 2: Calculated Reaction Barriers for Enediyne Cyclizations
ReactantReactionComputational MethodCalculated Barrier (kcal/mol)Reference
(Z)-3-hexene-1,5-diyneBergman CyclizationBPW91/6-311G**25.16 reddit.com
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyneHopf Cyclization on Au(111)DFTSignificantly lowered acs.org

Potential Energy Surface Mapping and Intrinsic Reaction Coordinate (IRC) Calculations

The potential energy surface (PES) of this compound and its reactions have been extensively mapped using various computational methods. Density functional theory (DFT) and high-level ab initio methods are employed to explore the PES, identifying minima corresponding to reactants and products, and saddle points corresponding to transition states. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations are crucial for confirming the connection between a transition state and the corresponding reactants and products on the PES. core.ac.ukscm.com For the Bergman cyclization of (Z)-3-hexene-1,5-diyne, IRC calculations trace the reaction path from the transition state downhill to the p-benzyne biradical product. researchgate.net This analysis reveals the geometric and electronic changes that occur along the reaction pathway. The IRC path is defined in mass-weighted coordinates, following the direction of maximum instantaneous acceleration from the transition state. scm.com

Studies combining the electron localization function (ELF) with IRC have provided a detailed picture of the electronic rearrangements during the Bergman cyclization. researchgate.net This approach identifies distinct domains of structural stability along the reaction path and highlights the complex electronic shifts that lead to the formation of the diradical species. researchgate.net The reaction coordinate in these cyclizations is closely related to the "critical distance" between the two reacting acetylenic carbons. acs.org

Transition State Characterization and Activation Energy Calculations

The characterization of the transition state is a key aspect of understanding the reactivity of this compound. For the Bergman cyclization, the transition state geometry is product-like. researchgate.net The critical distance between the two reacting carbon atoms (C1 and C6) in the transition state for the cyclization of various enediynes is consistently found to be around 2.0 Å. acs.org

Activation energies for the Bergman cyclization have been calculated using various levels of theory. For the parent (Z)-3-hexene-1,5-diyne, the zero-point energy-corrected reaction barrier is calculated to be approximately 25.16 kcal/mol using the BPW91/6-311G** method. acs.org High-level coupled-cluster methods have also been shown to provide activation energies that are in close agreement with experimental data. researchgate.net

The table below summarizes some calculated activation energies for the Bergman cyclization of this compound and related analogs.

CompoundMethodActivation Energy (kcal/mol)Reference
(Z)-3-Hexene-1,5-diyneBPW91/6-311G**25.16 acs.org
(Z)-3-Hexene-1,5-diyneCCSD(T)/6-31G(d,p)28.5 acs.org
(E)-1,3,4,6-Tetraphenyl-3-hexene-1,5-diyne (on Au(111))DFTSignificantly lowered nih.govacs.org
(E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne (on Au(111))DFTSignificantly lowered nih.govacs.org

It has been demonstrated that the activation barrier for related enediyne cyclizations can be dramatically lowered on a Au(111) surface. nih.govacs.org This is attributed to the catalytic involvement of a gold atom, which stabilizes intermediates and alters the reaction pathway. nih.govacs.org

Application of Catastrophe Theory to Reaction Pathways

Catastrophe theory, when used in conjunction with the topological analysis of the electron localization function (ELF), offers a powerful framework for understanding the complex electronic rearrangements during a chemical reaction. researchgate.net For the Bergman cyclization of (Z)-3-hexene-1,5-diyne, this approach has been used to analyze the reaction mechanism. researchgate.net

The analysis identifies a series of "catastrophes" (specifically, fold-cusp-fold-cusp catastrophes) along the intrinsic reaction coordinate. researchgate.net These catastrophes represent the points where the topology of the ELF changes, corresponding to the breaking and forming of chemical bonds. The study revealed five domains of structural stability of the ELF along the reaction path. researchgate.net This detailed topological analysis shows that mechanical deformation and closed-shell repulsion between the terminal acetylene groups initiate the formation of a diradical character on the central carbons even before the transition state is reached. researchgate.net

In Silico Optimization of Experimental Design

Computational methods, or in silico studies, are increasingly used to guide and optimize experimental designs for reactions involving this compound and its analogs. These approaches can predict reaction outcomes, identify potential side reactions, and screen for optimal reaction conditions, thereby reducing the need for extensive empirical experimentation. researchgate.net

For instance, in the context of on-surface synthesis, DFT calculations can model the interaction of precursor molecules with a catalytic surface like Au(111). acs.orgescholarship.org These calculations can predict the adsorption geometries, diffusion barriers, and reaction pathways, which is crucial for designing experiments to fabricate novel materials like graphene nanoribbons. nih.govescholarship.org By understanding the potential energy surface and the influence of substituents or the reaction environment, computational models can help in the rational design of new enediyne-based systems with desired reactivity. smu.edu

Comparative Computational Studies with Enediyne Analogs

Comparative computational studies of this compound with its analogs provide valuable insights into the factors that influence reactivity. By systematically modifying the structure of the enediyne, researchers can probe the effects of strain, electronics, and steric hindrance on the Bergman cyclization.

For example, density functional theory has been used to study the Bergman cyclization of a series of enediynes, including (Z)-3-hexene-1,5-diyne and its substituted and cyclic analogs. acs.org These studies have shown that ring strain in cyclic enediynes can significantly lower the activation barrier for cyclization. acs.org A smaller ring, which possesses greater strain energy and a shorter initial distance between the reacting carbons, will have a lower barrier to cyclization. acs.org

The table below presents a comparison of calculated activation barriers for the Bergman cyclization of this compound and several of its analogs.

Enediyne AnalogActivation Barrier (kcal/mol)Reference
(Z)-3-Hexene-1,5-diyne25.16 acs.org
(Z)-3-Heptene-1,5-diyne27.93 acs.org
(Z)-4-Octene-2,6-diyne32.25 acs.org
(Z)-1-Cyclononene-3,8-diyne12.09 acs.org
(Z)-1-Cyclodecene-3,9-diyne20.87 acs.org
(Z)-1-Cycloundecene-3,10-diyne26.42 acs.org

These comparative studies are essential for the rational design of enediyne-based compounds with tailored reactivity for applications in materials science and medicine. smu.edu

Applications of 3 Hexene 1,5 Diyne in Advanced Materials Science

Precursors for Carbon-Based Nanostructures

3-Hexene-1,5-diyne (B13408846) and its derivatives are instrumental as precursors in the bottom-up synthesis of precisely defined carbon nanostructures. escholarship.orgescholarship.orgescholarship.org This approach allows for the creation of materials with tailored properties, which is a significant advantage over traditional top-down methods. escholarship.org The on-surface synthesis technique, in particular, has proven to be a powerful strategy for fabricating atomically precise graphene nanoribbons (GNRs) and other carbon nanomaterials. nih.govtongji.edu.cn

Synthesis of Graphene Nanoribbons (GNRs)

Graphene nanoribbons, quasi-one-dimensional strips of graphene, exhibit electronic properties that are highly dependent on their width and edge structure. nih.gov The use of this compound-based precursors enables the precise construction of GNRs with specific topologies. escholarship.orgescholarship.org

A key reaction in this process is the Hopf cyclization, a type of pericyclic reaction that converts a cis-hexa-1,3-diene-5-yne into an aromatic ring. acs.orgnih.govsemanticscholar.org While this reaction typically requires high temperatures, studies have shown that performing the synthesis on a gold (Au(111)) surface can dramatically lower the activation barrier. acs.orgnih.govsemanticscholar.org For instance, derivatives of this compound, such as (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, undergo sequential Hopf cyclizations at significantly reduced temperatures on a Au(111) surface to form chrysene (B1668918) derivatives, which are building blocks for larger GNRs. escholarship.orgacs.orgnih.govsemanticscholar.org

The on-surface synthesis process generally involves the following steps:

Deposition: The precursor molecules, often halogenated derivatives of this compound, are sublimated onto a metallic substrate like Au(111) under ultra-high vacuum conditions. escholarship.orgescholarship.org

Polymerization: Upon gentle heating, the precursor molecules undergo dehalogenative coupling (Ullmann-like reaction) to form long polymer chains. escholarship.orgacs.orgnih.gov

Cyclization and Aromatization: Further annealing at higher temperatures induces a cascade of cyclization reactions, such as the Hopf cyclization, followed by dehydrogenation to form the final, fully aromatic graphene nanoribbon structure. acs.orgnih.govresearchgate.net

This method allows for the fabrication of GNRs with varying widths and edge structures, including armchair and zigzag configurations, by carefully designing the precursor molecule. researchgate.net For example, (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne has been used to synthesize GNRs on a Au(111) surface. acs.orgnih.gov

Table 1: Key Precursors and Conditions for GNR Synthesis

Precursor MoleculeSubstrateKey ReactionsResulting Structure
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyneAu(111)Sequential Hopf cyclizationsChrysene derivatives
(E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyneAu(111)Ullmann-like coupling, Hopf cyclization, AromatizationGraphene Nanoribbons
Di-iodo derivative of tetraphenyl-hex-3-en-1,5-diyneAu(111)Dehalogenative coupling, Pre-polymerizationGraphene Nanoribbon precursors

Defect-Free Conjugated Polymer Fabrication

The on-surface synthesis approach utilizing this compound precursors is also crucial for fabricating defect-free conjugated polymers. escholarship.orgescholarship.orgescholarship.org These polymers are the intermediate structures formed before the final cyclization into GNRs and are of interest in their own right for applications in organic electronics. escholarship.orgescholarship.org The controlled environment of the on-surface reaction minimizes defects that are common in solution-based polymerization methods, leading to polymers with highly ordered structures. escholarship.orgescholarship.org The ability to visualize the polymerization process in-situ with techniques like scanning tunneling microscopy (STM) allows for a detailed understanding and control over the formation of these conjugated polymers. escholarship.orgacs.orgnih.gov

Components in Organic Electronic Devices

The unique electronic properties of materials derived from this compound make them promising candidates for use in organic electronic devices. escholarship.orgescholarship.org The conjugated π-system of these molecules and the resulting polymers and GNRs allows for efficient charge transport. ontosight.ai

Research has focused on incorporating these materials into various components of electronic devices. For example, the GNRs synthesized from this compound precursors have tunable bandgaps, a critical property for applications in transistors and other semiconductor devices. researchgate.net By controlling the width of the GNRs, their electronic properties can be precisely engineered. researchgate.net Furthermore, the potential for creating complex, defect-free nanostructures opens up possibilities for their use in next-generation nanoelectronics and spintronics. escholarship.org

Development of Optoelectronic Materials

The extended π-conjugation in molecules based on the this compound framework leads to interesting photophysical and photochemical properties, making them suitable for optoelectronic applications where light absorption and emission are key. ontosight.ai

Photophysical and Photochemical Properties

Derivatives of this compound exhibit notable photophysical behaviors. For instance, some derivatives show aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. researchgate.net This phenomenon is attributed to the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay channels. researchgate.net

The photochemical reactivity of the enediyne unit is also significant. The Bergman cyclization, a thermal or photochemical reaction that converts an enediyne into a highly reactive p-benzyne diradical, is a well-studied property of the this compound core. researchgate.net This reactivity can be harnessed in various chemical transformations.

Applications in Photonics and Nonlinear Optics

The unique electronic and photophysical properties of this compound derivatives make them attractive for applications in photonics and nonlinear optics. ontosight.ai The high degree of conjugation in these systems can lead to large third-order nonlinear optical responses, which are essential for applications such as optical switching and frequency conversion. ontosight.ai Research into diarylpolyynes, which share structural similarities with derivatives of this compound, has shown a significant increase in molecular hyperpolarizability with increasing chain length, highlighting the potential of these conjugated systems in nonlinear optics. researchgate.net

Soft Materials and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, larger structures is the foundation of supramolecular chemistry and the creation of "smart" soft materials. Derivatives of this compound have been expertly designed to harness these phenomena, leading to materials with tunable properties.

The self-assembly of this compound derivatives can be precisely controlled by molecular design and environmental conditions. nih.govacs.orgresearchgate.net A notable example involves a conjugated polycatenar molecule, designated CA9, which features the this compound fluorophore at its core. nih.govresearchgate.net The supramolecular architectures formed by this compound are highly dependent on the conditions. nih.govresearchgate.net

In the condensed state, without solvent, the molecules organize into a hexagonal columnar liquid-crystalline mesophase. nih.govresearchgate.net However, when in the presence of apolar solvents such as cyclohexane (B81311) or dodecane, the self-assembly pathway shifts. nih.govresearchgate.net Under these conditions, the molecules form fibrous networks that result in the gelation of the solvent, creating an organogel. nih.govresearchgate.net This gel state is characterized by a rectangular mesomorphic-like organization. nih.govresearchgate.net This demonstrates the ability to direct the self-assembly of a single building block toward distinct supramolecular structures. nih.gov

Beyond liquid crystals and gels, these derivatives also exhibit self-assembly on solid surfaces. For instance, diiodo-tetraphenyl trans-3-hexene-1,5-diyne molecules deposited on a gold surface pre-polymerize into ordered nanostructures. Similarly, individual naphthyl-hex-3-ene-1,5-diyne molecules have been observed to form isolated, organized arrangements on copper surfaces. tesisenred.net

Table 1: Controlled Self-Assembly of this compound Derivative (CA9)

ConditionSolventResulting StructureMaterial Type
Condensed StateNoneHexagonal Columnar Mesophase (Colh)Liquid Crystal
Gelling ConditionsCyclohexaneRectangular Mesomorphic Organization (Colr) in FibersOrganogel
Gelling ConditionsDodecaneRectangular Mesomorphic Organization (Colr) in FibersOrganogel

A significant property of certain this compound derivatives is aggregation-induced emission (AIE), also known as aggregation-induced emission enhancement (AIEE). nih.govrsc.org This phenomenon is characterized by molecules that are weakly fluorescent when dissolved in a good solvent but become highly emissive upon aggregation or in the solid state. rsc.org This behavior is the opposite of a more common effect known as aggregation-caused quenching.

The self-assembling derivative CA9 is a prime example of a this compound-based AIE material. nih.gov Research has shown a remarkable threefold increase in fluorescence intensity when the compound transitions from its dissolved state to the aggregated gel state. nih.govresearchgate.net This enhancement occurs because in solution, the molecule can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations. In the aggregated state, these rotations are restricted, forcing the molecule to release the energy as light, thus "turning on" fluorescence. The active investigation into these properties is highlighted by research into the aggregation-induced fluorescence of compounds like 1,3,4,6-tetraphenyl-3-hexene-1,5-diyne. atlas.jp

Table 2: Fluorescence Properties of AIE-Active this compound Derivative (CA9)

StateMobilityFluorescence IntensityKey Finding
SolutionHigh (Intramolecular rotations active)Weak3-fold increase in fluorescence from solution to gel state. nih.govresearchgate.net
Gel (Aggregate)Low (Rotations restricted)Strong

Self-Assembly and Aggregation Phenomena

Building Blocks for Complex Molecular Architectures

The rigid and highly reactive nature of the this compound unit makes it an ideal building block for constructing complex and precisely defined molecular architectures. ontosight.aiontosight.ai Its derivatives serve as precursors for a range of advanced materials, from complex polycyclic aromatic hydrocarbons (PAHs) to next-generation carbon-based nanoelectronics. irb.hr

A groundbreaking application is in the on-surface synthesis of graphene nanoribbons (GNRs), which are narrow strips of graphene with potential to revolutionize electronics. escholarship.org The synthesis uses a specifically designed precursor, (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne, on a gold (Au(111)) surface. acs.orgnih.govescholarship.org The process is a sequence of controlled chemical reactions:

Polymerization: At room temperature (20°C), the iodine atoms are cleaved, and the molecules undergo Ullmann-like coupling to form long polymer chains on the gold surface. acs.orgnih.gov

Cyclization: Upon heating, the this compound cores of the polymer undergo a cascade of thermally allowed 6π-electrocyclizations known as the Hopf cyclization. escholarship.orgacs.org For the model compound (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, the first cyclization to a naphthalene (B1677914) derivative occurs below 160°C, and a second cyclization to a chrysene derivative is completed by approximately 190°C. nih.govescholarship.org This reaction is dramatically accelerated on the gold surface compared to its requirements in the gas phase. escholarship.org

Planarization: Further heating induces cyclodehydrogenation, which removes hydrogen atoms to form new carbon-carbon bonds, resulting in a fully aromatic and planar graphene nanoribbon. escholarship.org

Beyond GNRs, this compound derivatives are used in solution-phase synthesis to create other complex molecules. Anionic cycloaromatization of 1-aryl-3-hexen-1,5-diynes, for example, is a method to produce phenanthridinones and biaryls. acs.org The versatility of this core structure suggests its potential for constructing other complex architectures such as dendrimers and hyperbranched polymers. beilstein-journals.org

Table 3: Synthesis of Complex Architectures from this compound Derivatives

PrecursorReaction / ConditionsProductApplication
(E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyneOn-surface synthesis on Au(111): Ullmann coupling (20°C) → Hopf cyclization & cyclodehydrogenation (>160°C)Graphene Nanoribbons (GNRs)Nanoelectronics escholarship.orgacs.orgnih.gov
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyneOn-surface heating on Au(111): 1st Hopf cyclization (<160°C), 2nd Hopf cyclization (~190°C)Naphthalene and Chrysene derivativesModel for GNR synthesis nih.govescholarship.org
1-Aryl-3-hexen-1,5-diynesAnionic cycloaromatization (e.g., with NaOMe)Phenanthridinones, BiarylsOrganic Synthesis acs.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Complex Architectures

A primary focus of future research will be the development of novel synthetic methodologies to incorporate the 3-hexene-1,5-diyne (B13408846) core into larger, more complex molecular architectures. While established methods like Sonogashira coupling provide access to basic derivatives, the next generation of materials will require more sophisticated approaches. A significant area of exploration is on-surface synthesis, where molecular precursors are deposited onto a metallic surface, typically gold (Au(111)), and induced to react in a controlled manner. escholarship.orgacs.org This technique has already shown promise for creating defect-free graphene nanoribbons from enediyne precursors. escholarship.org

Future work will likely involve:

Designing Multi-functional Precursors: Synthesizing this compound derivatives with specific functional groups (e.g., iodo or isopropyl groups) designed to control polymerization and subsequent cyclization reactions on a surface. escholarship.orgescholarship.org

Combinatorial Approaches: Exploring the use of combinatorial Ullman coupling and Hopf cyclization with various annulated tetraphenyl-hex-3-en-1,5-diyne precursors to generate a library of new graphene nanostructures. escholarship.org

Macrocycle Synthesis: Incorporating the enediyne unit into macrocyclic structures, such as [2.2]paracyclophanes, to study how mechanical strain influences its reactivity and potentially unlock novel, non-Bergman cyclization pathways. researchgate.net

Catalyst Development for Enhanced Reaction Selectivity and Efficiency

The reactions of this compound are highly dependent on reaction conditions, with thermal activation often requiring high temperatures that are incompatible with many functional groups. rsc.org Catalysis is key to overcoming this limitation. The use of a Au(111) surface has been shown to dramatically lower the temperature required for Hopf cyclization of tetraphenyl-substituted this compound. acs.org

Unexplored avenues in catalysis include:

Homogeneous Catalysis: Developing new soluble transition metal complexes that can catalyze cycloaromatization reactions under mild, room-temperature conditions. This would allow for reactions to be carried out in solution with sensitive substrates. rsc.org

Selective Catalysts: Designing catalysts that can selectively promote one cyclization pathway over another (e.g., Bergman vs. Hopf vs. Myers-Saito type reactions), providing precise control over the final product. rsc.org

Chiral Catalysts: Creating enantioselective catalysts for the synthesis of chiral, enediyne-containing molecules, which could have applications in stereospecific synthesis and materials science.

Advanced Computational Modeling for Predictive Design

Computational chemistry has been instrumental in understanding the structure and reactivity of this compound. Density Functional Theory (DFT) and other high-level ab initio calculations have been used to model the Bergman cyclization, determine reaction barriers, and refine experimental structures. acs.orgacs.org The reaction mechanism has also been analyzed in detail using the Electron Localization Function (ELF) and catastrophe theory. researchgate.net

Future computational efforts will be crucial for:

Predictive Modeling: Employing machine learning and artificial intelligence to predict the properties and reactivity of novel, yet-to-be-synthesized enediyne derivatives. This would accelerate the discovery of molecules with targeted functionalities.

Catalyst Screening: Virtually screening libraries of potential catalysts to identify promising candidates for specific transformations, reducing the experimental effort required for catalyst development.

Surface Reaction Dynamics: Developing more accurate models for on-surface reactions, simulating the interaction of enediyne precursors with catalytic surfaces like Au(111) to better understand and control the formation of nanostructures. acs.org A key challenge is to accurately model the significant reduction in reaction barriers observed experimentally. acs.org

Table 1: Comparison of Calculated and Experimental Data for Enediyne Cyclizations

Compound/SystemReaction TypeActivation Barrier/MethodKey Finding
(Z)-3-Hexene-1,5-diyneBergman Cyclization25.16 kcal/mol (Zero-point energy corrected, BPW91/6-311G) Acyclic enediynes typically require high temperatures (150-200 °C) for cycloaromatization. rsc.orgacs.org
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on Au(111)Hopf CyclizationCompleted below 160 °C (1st cyclization) and ~190 °C (2nd cyclization) via STM/nc-AFMThe catalytic surface dramatically lowers the reaction temperature compared to typical high-temperature (6π-electrocyclization) conditions. acs.org
(Z)-1-cyclononene-3,8-diyneBergman Cyclization12.09 kcal/mol (Zero-point energy corrected, BPW91/6-311G)Ring strain in cyclic enediynes shortens the critical distance between alkyne units, lowering the cyclization barrier. acs.org

Exploration of New Material Applications

The unique electronic and reactive properties of the this compound framework make it a promising candidate for a variety of advanced materials. Current research has highlighted its potential in forming carbon-based nanostructures for electronics and as a core component of fluorophores. escholarship.orgacs.org

Future applications to be explored include:

Molecular Electronics: Using on-surface synthesis to create precisely defined molecular wires and single-molecule electronic components from enediyne precursors. escholarship.org

Smart Materials: Developing soft materials, such as organogels and liquid crystals, from self-assembling derivatives of 1,6-diphenyl-3-hexene-1,5-diyne. acs.orgnih.gov The aggregation-induced emission properties of these systems could be harnessed for use in sensors and optoelectronic devices. acs.org

Conductive Polymers: Synthesizing novel conjugated polymers incorporating the [2.2]paracyclophane-bridged hexenediyne unit to study through-space conjugation and create materials for advanced electronic applications. researchgate.net

Synergistic Experimental and Theoretical Approaches

Progress in understanding and utilizing this compound will be most rapid at the interface of experimental and theoretical chemistry. The accurate determination of the gas-phase structure of cis-hex-3-ene-1,5-diyne was achieved through a powerful combination of Fourier transform microwave spectroscopy and high-level computational quantum chemistry. acs.orgresearchgate.net This synergy corrected earlier, widely cited structural data and provided a more accurate model for the parent molecule of the Bergman cyclization. acs.orgresearchgate.net

This collaborative approach is essential for:

Mechanism Elucidation: Using experimental techniques like non-contact atomic force microscopy (nc-AFM) to visualize reaction intermediates on a surface, while theoretical calculations provide the electronic structure and energetic details to explain the observed transformations. acs.org

Rational Design: Theorists can propose novel molecular targets with desirable properties, which experimentalists can then synthesize and test. The experimental results provide feedback to refine the theoretical models.

Solving Discrepancies: When experimental outcomes are unexpected, such as the formation of fulvene (B1219640) derivatives instead of the classic Bergman product in strained systems, computational analysis can provide mechanistic insights that are not accessible through experiment alone. researchgate.net

By fostering a strong interplay between predictive theory and innovative experimentation, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new materials and technologies.

Q & A

Q. What are the key structural characteristics of 3-Hexene-1,5-diyne, and how do they influence its reactivity?

this compound features a conjugated enediyne system (two triple bonds separated by a double bond), which predisposes it to undergo Bergman cyclization—a thermal or photochemical reaction forming aromatic diradicals. This structure also exhibits cis/trans isomerism (Z/E configurations), as evidenced by distinct CAS numbers for (3Z)- and (3E)-isomers (16668-67-0 and 16668-68-1, respectively) . The isomerism affects reactivity; for example, steric strain in the cis isomer may accelerate cyclization. The conjugated system enables unique electronic properties, such as characteristic C–H stretching frequencies in IR spectroscopy (though experimental spectra may contradict theoretical predictions) .

Q. What are the common synthetic routes for this compound, and what methodological challenges arise?

While direct synthesis protocols are sparse in the provided evidence, analogous enediynes (e.g., cyclodec-1,5-diyne-3-ene) are synthesized via transition-metal-catalyzed alkyne couplings or silylation reactions . A related method involves base-mediated reactions (e.g., NaOH in DME solvent) with alkynes and silylating agents like PhMe2SiH . Challenges include controlling isomer ratios (cis/trans) and avoiding premature Bergman cyclization during synthesis. Purification requires inert conditions (argon/nitrogen atmosphere) due to air sensitivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

Key techniques include:

  • IR Spectroscopy : Identifies C≡C (2100–2260 cm⁻¹) and =C–H (~3000 cm⁻¹) stretches. However, experimental IR spectra may lack expected peaks due to isomerization or decomposition, necessitating complementary methods .
  • NMR : ¹³C NMR distinguishes triple-bond carbons (~70–100 ppm), while ¹H NMR resolves vinyl protons (δ 5–7 ppm).
  • Mass Spectrometry : Confirms molecular ion ([M]⁺ at m/z 76 for C₆H₄) and fragmentation patterns.
    Discrepancies between experimental and theoretical data (e.g., missing IR peaks) require validation via computational chemistry (e.g., DFT calculations) or alternative characterization (e.g., X-ray crystallography) .

Q. What are the stability and storage considerations for this compound?

The compound is thermally labile due to its enediyne core, requiring storage at ≤ -20°C under inert gas. Decomposition via Bergman cyclization is accelerated by light, heat, or protic solvents. Thermodynamic data (e.g., ΔfH°liquid ≈ -80 kJ/mol for analogous hydrocarbons) suggest exothermic decomposition pathways . Use amber glassware and avoid metal catalysts to prevent unintended reactions .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalysts) modulate Bergman cyclization in this compound?

Bergman cyclization generates reactive p-benzyne diradicals, which can alkylate DNA—a property explored in anticancer drug design. Cyclization rates depend on:

  • Temperature : Elevated temperatures (>100°C) accelerate diradical formation but increase nonspecific cytotoxicity .
  • Strain : Cis isomers cyclize faster due to reduced activation energy.
  • Catalysts : Metal ions (e.g., Cu⁺) stabilize transition states, lowering energy barriers. Mechanistic studies employ kinetic isotope effects (KIEs) and computational models (e.g., CCSD(T)/DFT) to map reaction coordinates .

Q. How can researchers resolve contradictions between experimental spectral data and theoretical predictions for this compound?

Discrepancies (e.g., absent IR peaks) may arise from:

  • Isomerization : Cis/trans interconversion during analysis alters spectral profiles.
  • Decomposition : Diradical intermediates or byproducts complicate spectra.
    Mitigation strategies:
  • Use low-temperature spectroscopy (e.g., matrix isolation IR) to "freeze" reactive species .
  • Cross-validate with high-level ab initio calculations (e.g., MP2/cc-pVTZ) to refine theoretical models .

Q. What computational approaches are effective for modeling the reactivity of this compound?

  • DFT Calculations : Predict thermodynamic parameters (e.g., ΔG‡ for cyclization) and electronic transitions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • QTAIM Analysis : Maps bond critical points to assess conjugation strength in the enediyne system.
    Studies using these methods have identified electron-withdrawing substituents as modulators of cyclization rates .

Q. What methodologies evaluate the biological activity and toxicity of this compound derivatives?

  • In Vitro Assays : DNA cleavage assays (e.g., plasmid relaxation) confirm diradical-mediated strand scission .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) quantify IC₅₀ values.
  • ADMET Profiling : Predict pharmacokinetics (e.g., LogP ≈ 2.1 for lipophilicity) and hepatotoxicity via microsomal stability tests.
    Despite promising bioactivity, nonspecific cytotoxicity limits therapeutic use, necessitating prodrug strategies or targeted delivery systems .

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